molecular formula C12H14ClNO2 B8355715 2-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

2-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No.: B8355715
M. Wt: 239.70 g/mol
InChI Key: IHHXENSJFLHUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C12H14ClNO2/c1-12(2)7-16-11(14-12)9-6-8(13)4-5-10(9)15-3/h4-6H,7H2,1-3H3

InChI Key

IHHXENSJFLHUEU-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C=CC(=C2)Cl)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-o-anisic acid (50 g) in toluene (100 mL) was added thionyl chloride (50 mL). The reaction mixture was heated under reflux for 2 hrs and distilled using a short path distillation apparatus to give 5-chloro-o-anisyl chloride, which was used in the next step. To a solution of 2-amino-2-methyl-1-propanol (38 mL) in dichloromethane (200 mL) was added a solution of 5-chloro-o-anisyl chloride in dichloromethane (150 mL) dropwise. The reaction mixture was stirred at ambient temperature for 1 hr, dichloromethane was added and the mixture was washed with 2 N hydrochloric acid. The organic phase was separated, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated in vacuo to give N-(2-(1-hydroxy-2-methylpropyl)-5-chloro-2-methoxy benzamide, which was used in the next step. To N-(2-(1 -hydroxy-2-methylpropyl)-5-chloro-2-methoxy benzamide was added thionyl chloride (40 mL) at 0° C. The reaction mixture was stirred for 30 min, warmed to ambient temperature, diluted with diethyl ether (200 mL), and the mixture was stirred for 10 mins. The mixture was decanted, 10% sodium hydroxide solution was added, and the mixture was extracted with ethyl acetate. The organic extracts were combined, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated in vacuo to afford 41 g (64%) of product, mp 50-51° C.
Name
2-(1 -hydroxy-2-methylpropyl)-5-chloro-2-methoxy benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
64%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.